![molecular formula C21H30N2O4 B13204307 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13204307.png)
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C21H30N2O4 This compound is notable for its unique structure, which includes a benzyloxycarbonyl group and a piperidine ring system
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions.
Functionalization of the Piperidine Ring: The piperidine ring is further functionalized to introduce the dimethyl groups at the 2 and 6 positions.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group and piperidine ring system allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid can be compared with similar compounds such as:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a similar structure but lacks the dimethyl groups on the piperidine ring.
(2R,6S)-1-[(Benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid: This compound has an additional carboxylic acid group, making it more polar and potentially more reactive.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H30N2O4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C21H30N2O4/c1-15-7-6-8-16(2)23(15)19-11-18(20(24)25)12-22(13-19)21(26)27-14-17-9-4-3-5-10-17/h3-5,9-10,15-16,18-19H,6-8,11-14H2,1-2H3,(H,24,25)/t15-,16+,18?,19? |
InChI Key |
IMFBINCHHIRQJP-CCZBSFLLSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC1CCCC(N1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


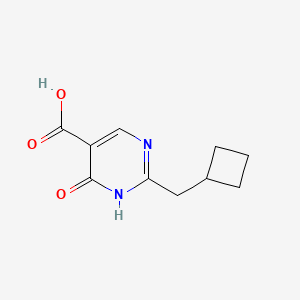

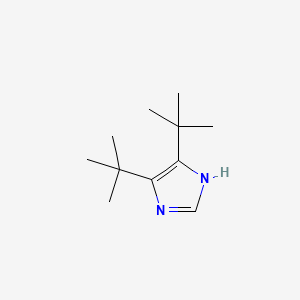
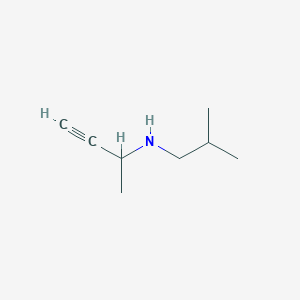
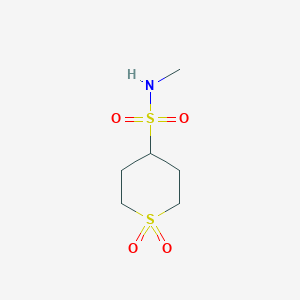
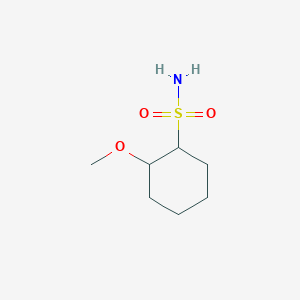
![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
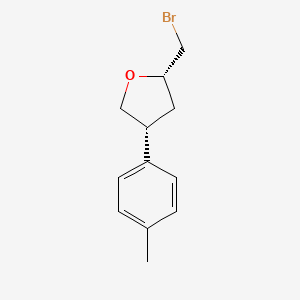

![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
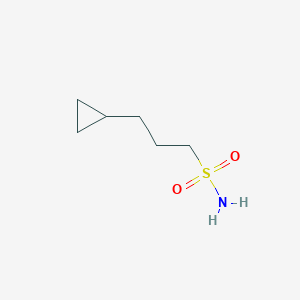
![Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate](/img/structure/B13204293.png)
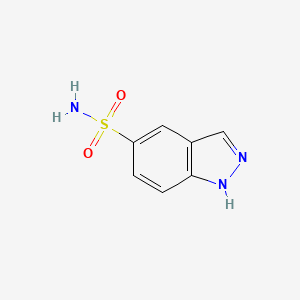
![3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)
